Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-(5-hydroxy-1H-indazol-1-yl)ethanone
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-(5-hydroxy-1H-indazol-1-yl)ethanone
Executive Summary
In contemporary medicinal chemistry, the indazole ring system is recognized as a privileged pharmacophore, frequently deployed as a purine bioisostere to target the ATP-binding hinge region of various kinases. 1-(5-hydroxy-1H-indazol-1-yl)ethanone (also known as 1-acetyl-1H-indazol-5-ol) serves as a critical synthetic intermediate and structural building block in drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and pharmacological utility in kinase inhibitor development.
Physicochemical Properties & Structural Dynamics
The structural architecture of 1-(5-hydroxy-1H-indazol-1-yl)ethanone features an electron-rich 5-hydroxyl group and an electron-withdrawing N1-acetyl group. The N1-acetylation not only serves as a protecting group during complex multi-step syntheses but also modulates the lipophilicity and hydrogen-bonding capacity of the indazole core.
Table 1 summarizes the core quantitative physicochemical data for this compound.
| Property | Value | Reference |
| Product Name | 1-(5-hydroxy-1H-indazol-1-yl)ethanone | [1] |
| CAS Number | 568596-31-6 | [1] |
| Molecular Formula | C9H8N2O2 | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Boiling Point | 384.6 ± 34.0 °C (Predicted) | [2] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [2] |
| Physical Form | Pale yellow solid | [1] |
| Purity Standard | ≥95% | [1] |
| InChI Key | KNWHCZXVMBGJRE-UHFFFAOYSA-N | [1] |
Synthetic Methodologies: Regioselective N-Acetylation
The synthesis of N-acetylated indazoles presents a classic kinetic versus thermodynamic challenge. Acetylation of 1H-indazol-5-ol typically yields a mixture of N1 and N2 substituted isomers. The 2-acetyl-2H-indazole derivative is the kinetic isomer, forming rapidly due to the lower activation energy barrier. However, the 1-acetyl-1H-indazole derivative is the thermodynamic isomer, as it preserves the full aromaticity of the benzenoid and pyrazole rings[3].
Protocol: Regioselective Synthesis of 1-(5-hydroxy-1H-indazol-1-yl)ethanone
This protocol is designed as a self-validating system to ensure high regioselectivity toward the N1-acetyl product.
Step 1: Preparation & Inert Atmosphere Dissolve 1H-indazol-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the acylating agent, ensuring precise stoichiometric control.
Step 2: Catalysis & Base Addition Add triethylamine (Et₃N, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq). Cool the reaction vessel to 0 °C using an ice bath. Causality: Et₃N acts as an acid scavenger to neutralize the generated acetic acid, driving the equilibrium forward. DMAP functions as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates acyl transfer.
Step 3: Controlled Acylation Dropwise add acetic anhydride (Ac₂O, 1.1 eq) over 15 minutes. Causality: Ac₂O is selected over acetyl chloride to prevent over-acetylation at the less nucleophilic 5-hydroxyl group. The 0 °C temperature further suppresses O-acetylation.
Step 4: Thermodynamic Isomerization Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12–16 hours. Causality: Initial rapid acylation yields a significant fraction of the kinetic N2-acetyl isomer. Extended stirring provides the necessary thermal energy for the N2-isomer to undergo acyl migration, funneling the reaction mixture toward the thermodynamically stable N1-acetyl product[3].
Step 5: Self-Validation & Quenching In-Process Control: Monitor the reaction via TLC (Hexane:EtOAc 7:3) and LC-MS. The system is validated when the kinetic intermediate spot completely merges into the thermodynamic product spot (LC-MS [M+H]⁺ = 177.1). Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze unreacted Ac₂O.
Step 6: Isolation Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pale yellow solid[1].
Fig 1: Regioselective synthetic workflow favoring the thermodynamic N1-acetyl indazole product.
Pharmacological Utility: Kinase Inhibition Mechanisms
The 5-hydroxyindazole scaffold is highly regarded in the development of targeted therapeutics[4]. By mimicking the purine ring of endogenous ATP, indazole derivatives act as potent, ATP-competitive Type I kinase inhibitors.
Rho-Associated Protein Kinase (ROCK): ROCK isoforms (ROCK-I and ROCK-II) are critical regulators of actin cytoskeleton dynamics. Indazole derivatives effectively bind to the hinge region of ROCK. The nitrogen atoms of the indazole core form essential bidentate hydrogen bonds with the kinase backbone (e.g., Met156), while the 5-hydroxyl group can be further derivatized to interact with solvent-exposed regions or deeper hydrophobic pockets, yielding high-affinity, isoform-selective inhibitors[5].
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a primary genetic driver of Parkinson's disease. Indazole-based scaffolds have been successfully optimized into highly selective, brain-penetrant LRRK2 inhibitors. The structural geometry of the indazole ring allows for precise orientation within the LRRK2 active site, making it a foundational core for both therapeutic drugs and novel PET radiotracers used in neuroimaging[6].
Fig 2: Mechanism of action for indazole-based ATP-competitive kinase inhibitors.
Safety, Handling, and Storage
Adherence to standard laboratory safety protocols is required when handling 1-(5-hydroxy-1H-indazol-1-yl)ethanone. Table 2 outlines the primary safety parameters based on the Globally Harmonized System (GHS).
| Safety Parameter | Classification / Instruction | Reference |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Codes | P261, P305+P351+P338, P302+P352 | [1] |
| Storage Conditions | Store at Room Temperature in a dry, well-ventilated area. | [1] |
Sources
- 1. 1-(5-hydroxy-1H-indazol-1-yl)-Ethanone | 568596-31-6 [sigmaaldrich.com]
- 2. 1-(5-HYDROXY-1H-INDAZOL-1-YL)-ETHANONE CAS#: 568596-31-6 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Indazol-5-ol | 15579-15-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
